molecular formula C23H21NO2 B14275835 Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate

Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate

Cat. No.: B14275835
M. Wt: 343.4 g/mol
InChI Key: FFXKCPKCKGHZEQ-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a fluorenyl group attached to a pyridinylmethyl moiety through an ethyl acetate linkage. Its distinct structure makes it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of 9-(pyridin-4-ylmethyl)fluorene, which is then esterified with ethyl bromoacetate under basic conditions. The reaction proceeds as follows:

  • Preparation of 9-(pyridin-4-ylmethyl)fluorene

      Starting Materials: Fluorene, pyridine-4-carboxaldehyde.

      Reaction Conditions: The fluorene is reacted with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

      Outcome: Formation of 9-(pyridin-4-ylmethyl)fluorene.

  • Esterification

      Starting Materials: 9-(pyridin-4-ylmethyl)fluorene, ethyl bromoacetate.

      Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).

      Outcome: Formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group, which exhibits strong fluorescence.

    Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate exerts its effects depends on its application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological outcomes.

Comparison with Similar Compounds

Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate can be compared with other fluorenyl and pyridinyl derivatives:

    Ethyl 2-pyridylacetate: Lacks the fluorenyl group, making it less fluorescent and potentially less versatile in material science applications.

    9-(Pyridin-4-ylmethyl)fluorene: Does not have the ester functionality, which limits its reactivity in esterification and related reactions.

    Fluorenylmethyl acetate: Lacks the pyridinyl group, reducing its potential interactions with biological targets that recognize pyridine moieties.

The uniqueness of this compound lies in its combined structural features, which confer both fluorescence and reactivity, making it a valuable compound in multiple research domains.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate

InChI

InChI=1S/C23H21NO2/c1-2-26-22(25)16-23(15-17-11-13-24-14-12-17)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14H,2,15-16H2,1H3

InChI Key

FFXKCPKCKGHZEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=NC=C4

Origin of Product

United States

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